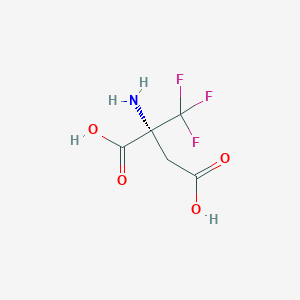

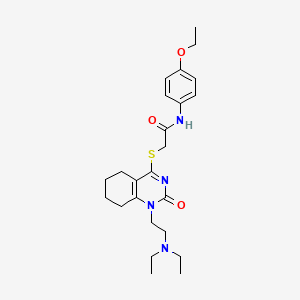

![molecular formula C13H16N2O2S B2382843 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 941896-05-5](/img/structure/B2382843.png)

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide” is a compound that contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . A series of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Influenza Virus Inhibition

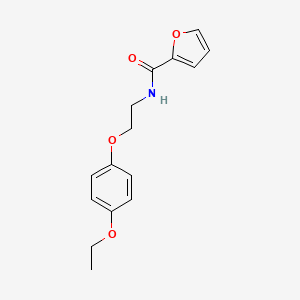

A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives, demonstrating potent inhibitory effects against the H5N1 influenza A virus. The structure-activity relationship (SAR) studies within this research indicated the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on anti-influenza activity. This suggests the potential of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide and its derivatives as novel inhibitors for lethal influenza A viruses, including H5N1 strains (Yu Yongshi et al., 2017).

Synthesis of Heterocyclic Compounds

Research on the synthesis of thio- and furan-fused heterocycles revealed a novel class of compounds, showcasing the versatility of furan-carboxamide derivatives in forming complex structures with potential biological activities. These compounds were synthesized starting from corresponding acid derivatives, indicating the pivotal role of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide in the creation of novel heterocyclic compounds with possible therapeutic applications (Merve Ergun et al., 2014).

Electrochemical Applications

The electrolysis of furan-2-carboxylic and thiophene-2-carboxylic acids, related to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide, in dimethylformamide demonstrated the formation of specific compounds. This research indicates the potential electrochemical applications of furan-2-carboxamide derivatives in various fields, including organic synthesis and possibly energy storage (P. A. Konstantinov et al., 1971).

Photochemical Preparation Techniques

A study focusing on the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from furan, pyrrole, thiophene, and their derivatives highlighted the potential for creating diverse organic molecules through photochemical methods. This research underscores the utility of furan-carboxamide derivatives in photochemically driven synthetic processes, opening avenues for novel organic synthesis techniques (B. Guizzardi et al., 2000).

Chemoselective Protection of Heteroaromatic Aldehydes

Research into the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives, including furan- and thiophene-2-carboxaldehydes, shows the potential of furan-carboxamide derivatives in the selective protection and functionalization of sensitive chemical groups. This method provides a valuable tool for the synthesis and manipulation of complex organic molecules in pharmaceutical and chemical research (A. Carpenter et al., 1985).

作用機序

Mode of Action

The exact mode of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

将来の方向性

Thiophene-based analogs are significant lead compounds that can be used for further structural optimization . They are being used to improve advanced compounds with a variety of biological effects . For example, compound 4f is a promising fungicide candidate against CDM that can be used for further development .

特性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-15(2)10(12-6-4-8-18-12)9-14-13(16)11-5-3-7-17-11/h3-8,10H,9H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKRFHUUEBOUFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56322010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)

![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)

![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)